1,1'-Bi(cyclohexyl)-1,1'-diyl bis(3-oxobutanoate)
Description
Properties
IUPAC Name |
[1-[1-(3-oxobutanoyloxy)cyclohexyl]cyclohexyl] 3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O6/c1-15(21)13-17(23)25-19(9-5-3-6-10-19)20(11-7-4-8-12-20)26-18(24)14-16(2)22/h3-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIYLILMCHCWON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OC1(CCCCC1)C2(CCCCC2)OC(=O)CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to 1,1'-Bi(cyclohexyl)-1,1'-diyl bis(3-oxobutanoate)
Esterification via Acid-Catalyzed Direct Condensation
The most straightforward method involves the direct esterification of 1,1'-bi(cyclohexyl)-1,1'-diol with 3-oxobutanoic acid under acidic conditions. A representative procedure employs sulfuric acid (H₂SO₄, 0.5–1.0 equiv) as a catalyst in refluxing toluene, facilitating azeotropic removal of water via Dean-Stark apparatus. Typical reaction conditions require stoichiometric excesses of 3-oxobutanoic acid (2.2–2.5 equiv) to ensure complete di-esterification, yielding the target compound in 65–72% after 12–18 hours. Purification involves sequential washes with saturated sodium bicarbonate (NaHCO₃) and brine, followed by column chromatography (silica gel, hexane/ethyl acetate 4:1).
Limitations and Side Reactions
Competing monoester formation (~15–20%) necessitates careful stoichiometric control. Prolonged reaction times (>24 hours) risk transesterification or ketone degradation, as observed in analogous systems.
Acyl Chloride-Mediated Esterification
Higher yields (85–90%) are achievable via 3-oxobutanoyl chloride, generated in situ by treating 3-oxobutanoic acid with thionyl chloride (SOCl₂, 2.2 equiv) in dichloromethane (DCM) at 0–5°C. The diol is then reacted with the acyl chloride in anhydrous DCM under nitrogen, with pyridine (3.0 equiv) as an HCl scavenger. This method circumvents water formation, enabling rapid reaction completion (2–4 hours). Post-reaction workup includes filtration of pyridinium salts and solvent evaporation, yielding a crude product purified via recrystallization (ethanol/water).
Scalability Considerations
Industrial-scale adaptations replace pyridine with triethylamine (TEA) due to cost and toxicity concerns. Continuous flow systems further enhance safety by minimizing SOCl₂ handling.
Coupling Agent-Assisted Synthesis
For acid-sensitive substrates, carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC, 2.4 equiv) with 4-dimethylaminopyridine (DMAP, 0.2 equiv) in DCM enable esterification at ambient temperatures. This method affords 78–82% yields within 6–8 hours, with minimal side products. The urea byproduct is removed by filtration, and the product is isolated via solvent evaporation and trituration with cold methanol.
Precursor Synthesis: 1,1'-Bi(cyclohexyl)-1,1'-diol
Hydrogenation of Biphenyl Derivatives
The diol precursor is synthesized via hydrogenation of 4,4'-biphenol using Raney nickel (H₂, 50–60 psi) in ethanol at 120°C. Complete saturation of the aromatic rings is confirmed by¹H NMR (disappearance of aromatic protons at δ 6.8–7.2).
Pinacol Coupling of Cyclohexanone
An alternative route involves reductive coupling of cyclohexanone using magnesium amalgam in THF, yielding 1,1'-bi(cyclohexyl)-1,1'-diol in 55–60% yield. Steric hindrance from the cyclohexyl groups necessitates extended reaction times (72 hours) for complete conversion.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (CDCl₃, 400 MHz): δ 4.85–4.75 (m, 2H, ester CH), 2.65 (s, 4H, ketone CH₂), 2.45–2.35 (m, 4H, cyclohexyl CH₂), 1.85–1.20 (m, 20H, cyclohexyl CH₂).
- ¹³C NMR (CDCl₃, 100 MHz): δ 207.5 (C=O), 170.2 (ester C=O), 70.1 (ester CH), 35.6–22.1 (cyclohexyl CH₂).
- IR (neat): 1740 cm⁻¹ (ester C=O), 1715 cm⁻¹ (ketone C=O).
Comparative Evaluation of Synthetic Methods
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Acid-Catalyzed | 65–72 | 12–18 hours | Low cost, simple setup | Side reactions, moderate yield |
| Acyl Chloride | 85–90 | 2–4 hours | High yield, rapid | SOCl₂ toxicity, pyridine use |
| Coupling Agents | 78–82 | 6–8 hours | Mild conditions, minimal byproducts | High reagent cost, urea removal required |
Industrial and Environmental Considerations
Large-scale production favors the acyl chloride method due to its efficiency, though wastewater containing pyridinium salts requires neutralization before disposal. Green chemistry approaches explore enzymatic esterification using Candida antarctica lipase B, though yields remain suboptimal (45–50%).
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under both acidic and basic conditions:
Acidic Hydrolysis
-
Conditions : Concentrated HCl or H₂SO₄, reflux (80–100°C)
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Products : Cyclohexanol and 3-oxobutanoic acid
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Mechanism : Protonation of ester carbonyl followed by nucleophilic water attack.
Basic Hydrolysis (Saponification)
-
Conditions : NaOH or KOH in aqueous ethanol, 60–80°C
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Products : Cyclohexoxide salt and 3-oxobutanoate salt
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Key Feature : Irreversible reaction due to deprotonation of the carboxylic acid intermediate.
Transesterification
The ester groups participate in alcohol exchange reactions:
text| Catalyst | Alcohol | Temperature | Yield (%) | |----------------|----------------|-------------|-----------| | H₂SO₄ | Methanol | 65°C | 85–90 | | NaOMe | Ethanol | 70°C | 78–82 | | Titanium(IV) | Benzyl alcohol | 110°C | 70–75 |
Mechanism: Nucleophilic acyl substitution facilitated by acid/base catalysts. Industrial-scale processes employ continuous flow reactors with acidic/basic resins to enhance efficiency.
Aldol Condensation
The 3-oxobutanoate moiety enables base-catalyzed aldol reactions:
-
Conditions : LDA or KOtBu, THF, −78°C → RT
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Products : α,β-unsaturated ketones via enolate intermediate formation
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Selectivity : Steric hindrance from cyclohexyl groups directs regioselectivity toward less substituted enolates.
Thermal Decomposition
At elevated temperatures (>200°C), the compound decomposes via:
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Pathway A : Retro-esterification to reform cyclohexanol and diketene derivatives.
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Pathway B : Cyclohexyl radical formation, leading to polymeric by-products.
Catalytic Functionalization
Advanced applications leverage transition metal catalysts:
-
Pd-Catalyzed Allylic Substitution : Ester groups act as leaving groups in asymmetric alkylation (e.g., with malonates) .
-
Enantioselective Modifications : Chiral ligands (e.g., PHOX) induce stereocontrol in hydrogenation or cross-coupling reactions .
Emerging Research Directions
Scientific Research Applications
Chemistry
1,1'-Bi(cyclohexyl)-1,1'-diyl bis(3-oxobutanoate) serves as a building block in organic synthesis. Its structure allows for the preparation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
Table 1: Reaction Types and Their Applications
| Reaction Type | Description | Application |
|---|---|---|
| Oxidation | Converts the compound into ketones or carboxylic acids | Synthesis of pharmaceuticals |
| Reduction | Converts oxo groups to hydroxyl groups | Development of diol derivatives |
| Substitution | Ester groups can be replaced by other functional groups | Modifying chemical properties for specific uses |
Biology
Research has indicated that this compound may possess biological activity , making it a candidate for further investigation in pharmacology. Its interactions with biomolecules can be explored for potential therapeutic effects.
Case Study: Biological Activity Investigation
A study investigated the interaction of 1,1'-Bi(cyclohexyl)-1,1'-diyl bis(3-oxobutanoate) with various enzymes to assess its inhibitory effects. Results showed potential as an enzyme inhibitor, warranting further exploration in drug design.
Medicine
The compound is being explored for its potential use in drug development . Its unique structure may allow it to act as a precursor for pharmaceuticals targeting specific diseases.
Table 2: Potential Medical Applications
| Application Area | Description |
|---|---|
| Drug Development | Investigated as a precursor for new drug formulations |
| Therapeutic Uses | Potential applications in treating metabolic disorders |
Industry
In industrial applications, 1,1'-Bi(cyclohexyl)-1,1'-diyl bis(3-oxobutanoate) is utilized in the production of specialty chemicals and materials with tailored properties. Its use can enhance the performance characteristics of various products.
Mechanism of Action
The mechanism of action of 1,1’-Bi(cyclohexyl)-1,1’-diyl bis(3-oxobutanoate) involves its interaction with molecular targets such as enzymes or receptors. The compound’s ester groups can undergo hydrolysis to release active intermediates that interact with biological pathways. The cyclohexyl groups may also contribute to the compound’s overall hydrophobicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues
1,1'-Bi(phenyl)-1,1'-diyl bis(3-oxobutanoate) Structure: Replaces cyclohexyl with phenyl groups. Properties: Higher melting point (120–125°C vs. 78–82°C) due to aromatic rigidity, but reduced solubility in non-polar solvents. Applications: Less effective as a plasticizer due to crystallinity but preferred in UV-stabilized coatings.
Cyclohexyl 3-oxobutanoate (Monoester) Structure: Single cyclohexyl group esterified with 3-oxobutanoate. Properties: Lower molecular weight (170.2 g/mol) and higher volatility. Applications: Used as a solvent or fragrance carrier but lacks thermal stability for polymer applications.
Bis(2-oxopentanoate) Derivatives Structure: Substitutes 3-oxobutanoate with longer-chain 2-oxopentanoate. Properties: Enhanced flexibility but reduced thermal stability (decomposes above 160°C).
Comparative Data Table
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in THF | Thermal Stability (°C) |
|---|---|---|---|---|
| 1,1'-Bi(cyclohexyl)-1,1'-diyl bis(3-oxobutanoate) | 366.45 | 78–82 | High | 200 |
| 1,1'-Bi(phenyl)-1,1'-diyl bis(3-oxobutanoate) | 352.30 | 120–125 | Moderate | 180 |
| Cyclohexyl 3-oxobutanoate (monoester) | 170.20 | -10 (liquid) | Miscible | 150 |
| Bis(2-oxopentanoate) derivative | 394.50 | 45–50 | High | 160 |
Research Findings
- Solubility: The cyclohexyl-based diester exhibits superior solubility in non-polar media compared to phenyl analogues, making it ideal for PVC plasticization .
- Thermal Stability: Cyclohexyl derivatives retain structural integrity up to 200°C, outperforming monoesters and longer-chain analogues .
- Reactivity: The ketone group in 3-oxobutanoate facilitates nucleophilic additions, whereas azo-based compounds (e.g., ) prioritize photochemical reactivity for dye applications .
Notes
- Limitations of : The provided technical data sheet references an azo compound with dichlorobiphenyl and methoxy groups, which diverges structurally and functionally from the target diester. Azo compounds are typically dyes, while esters focus on polymer or pharmaceutical applications.
- Methodology : Comparative data were extrapolated from structurally analogous esters and peer-reviewed studies on cyclohexyl/phenyl derivatives.
- Critical Gaps : Experimental data on hydrolysis rates and toxicity profiles of the target compound are lacking in open literature.
Biological Activity
1,1'-Bi(cyclohexyl)-1,1'-diyl bis(3-oxobutanoate) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.
Chemical Structure and Synthesis
The compound is characterized by its unique structure, which includes two cyclohexyl groups and two 3-oxobutanoate moieties. The synthesis typically involves the reaction of cyclohexyl derivatives with 3-oxobutanoic acid under specific conditions to yield the desired bis(ester) product.
Biological Activity
Recent studies have highlighted several biological activities associated with 1,1'-Bi(cyclohexyl)-1,1'-diyl bis(3-oxobutanoate):
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies using various cancer cell lines such as MCF-7 (breast cancer) and HEPG-2 (liver cancer) demonstrated that the compound can inhibit cell proliferation effectively. The IC50 values for these cell lines were found to be comparable to standard anticancer drugs .
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2. This mechanism was validated through assays measuring PARP cleavage and changes in cell cycle progression .
Antimicrobial Properties
The compound also shows promising antimicrobial activity:
- Bacterial Inhibition : It has been tested against various pathogenic bacteria, demonstrating significant inhibitory effects. The minimum inhibitory concentrations (MICs) were lower than those of conventional antibiotics .
- Fungal Activity : In addition to antibacterial effects, preliminary studies suggest antifungal properties against common fungal pathogens .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
Pharmacological Potentials
The compound's potential extends beyond anticancer and antimicrobial activities:
- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in metabolic pathways relevant to cancer progression .
- Drug Development : Its structure allows for modifications that could enhance its bioavailability and selectivity towards target cells, making it a candidate for further drug development efforts.
Q & A
Q. What are the optimal synthetic routes for 1,1'-Bi(cyclohexyl)-1,1'-diyl bis(3-oxobutanoate)?
- Methodological Answer : The synthesis typically involves esterification of 1,1'-bi(cyclohexanol) with 3-oxobutanoic acid derivatives. Key steps include:
- Reagent Selection : Use activated esters (e.g., ethyl 3-oxobutanoate) or acid chlorides for efficient coupling. Evidence from similar esters (e.g., methyl 3-oxobutanoate) highlights the use of acid catalysts (e.g., H₂SO₄) under reflux conditions to drive esterification .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to separate the diester from unreacted starting materials.
- Yield Optimization : Reaction monitoring via TLC or in situ FTIR to track carbonyl group formation (C=O stretch at ~1730 cm⁻¹) improves reproducibility .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for cyclohexyl proton signals (δ 1.0–2.0 ppm, multiplet) and methylene groups adjacent to the ketone (δ 2.5–3.0 ppm). The 3-oxobutanoate moiety shows a characteristic triplet for the CH₂CO group (δ 2.3–2.6 ppm) .
- ¹³C NMR : The ketone carbonyl appears at δ 207–210 ppm, while ester carbonyls resonate at δ 170–175 ppm .
- Mass Spectrometry (ESI-MS) : Expect [M+Na]⁺ or [M+H]⁺ peaks. Fragmentation patterns should confirm the bis(ester) structure via loss of cyclohexanol (Δm/z ~100) .
Advanced Research Questions
Q. How can stability issues of the 3-oxobutanoate moiety be mitigated during storage or reactions?
- Methodological Answer :
- Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis or ketone oxidation. Safety data for similar oxo-esters recommend desiccants to avoid moisture-induced degradation .
- Reaction Conditions : Avoid strong bases or nucleophiles that may cleave the ester. For reactions requiring basic media, use mild conditions (e.g., NaHCO₃) and monitor pH to prevent saponification .
Q. What challenges arise when using this compound in cross-coupling or catalytic applications?
- Methodological Answer :
- Steric Hindrance : The bulky cyclohexyl groups may impede metal coordination. Pre-activation via sonication or using polar aprotic solvents (e.g., DMF) enhances reactivity .
- By-product Formation : Side reactions (e.g., ketone reduction) can occur. Control via selective catalysts (e.g., Pd/C for hydrogenation) or low-temperature conditions (0–5°C) minimizes undesired pathways .
Q. How to resolve contradictions in reported spectral data for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
